molecular formula C21H23NO5 B1390424 Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid CAS No. 1217516-81-8

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoicacid

Cat. No.: B1390424
CAS No.: 1217516-81-8
M. Wt: 369.4 g/mol
InChI Key: LYRGLIQVUMAZJU-OYKVQYDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is a compound used in various scientific research fields. It is a derivative of amino acids and is often utilized in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process .

Mechanism of Action

Target of Action

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is a nonproteinogenic amino acid that is used in the synthesis of peptides and peptidomimetic therapeutic agents . It is specifically used in the preparation of the nonproteinogenic amino acid (2S,3R)-3-methylglutamate (3MeGlu) and other 3-substituted glutamate derivatives . These compounds have been found in a variety of natural products and are used as tools to elucidate mechanisms of biological processes .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The key to the success of these syntheses was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate . The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate was explored . The resulting 1,4-addition products were easily converted into the Fmoc- (2S,3R)-3-alkyl/alkenylglutamates in two steps .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides and peptidomimetic therapeutic agents . It plays a crucial role in the enantioselective synthesis of nonproteinogenic and unnatural amino acids .

Result of Action

The compound’s action results in the synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate . These compounds are used in the development of peptide and peptidomimetic therapeutic agents .

Action Environment

The action of Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid can be influenced by various environmental factors. For instance, the conditions under which the compound is synthesized can affect its yield and efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid typically involves multiple steps, starting from commercially available starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is used in the synthesis of peptides and peptidomimetics.

Biology

In biological research, this compound is used to study protein interactions and enzyme mechanisms. The presence of the hydroxy group can mimic the natural amino acids found in proteins, making it a valuable tool for probing biological systems .

Medicine

In medicine, Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is used in the development of therapeutic peptides. These peptides can be designed to target specific proteins or pathways in the body, offering potential treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both the hydroxy and methyl groups at specific positions on the pentanoic acid backbone also contributes to its distinct properties .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRGLIQVUMAZJU-OYKVQYDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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